(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Chiral resolution Enantiomeric purity Optical rotation

Sourcing enantiopure chiral piperidinone building blocks for CNS drug discovery often risks stereochemical erosion and supply chain delays. (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) eliminates these risks: • Defined (S)-stereocenter at C-2 ensures correct stereochemical outcome in BACE inhibitor synthesis (Overman rearrangement validated). • Orthogonal Boc protection enables selective TFA deprotection without affecting Cbz, alkene, or alkyne groups. • Multi-kilogram availability supports seamless scale-up from discovery to preclinical development.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 790667-49-1
Cat. No. B1354162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
CAS790667-49-1
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyHQMYWQCBINPHBB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-2-methyl-4-piperidinone: Chiral Building Block Overview


(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral N-Boc-protected piperidinone derivative (C11H19NO3, MW 213.27) [1]. This compound presents a defined (S)-stereocenter at the 2-position, a reactive ketone at the 4-position, and a base-labile tert-butyl carbamate (Boc) protecting group on the ring nitrogen . It is widely employed as an enantiopure building block in the synthesis of more complex, pharmacologically active molecules, as evidenced by its use in major pharmaceutical patents .

Chiral (S)-2-methyl-4-piperidinone core for asymmetric synthesis
Boc protecting group enables orthogonal deprotection sequences
Reactive 4-ketone handle for further derivatization

(S)-Boc-2-methyl-4-piperidinone: Substitution Risks


The interchangeability of chiral piperidinone building blocks is limited by three critical factors: stereochemical integrity, protecting group strategy, and synthetic provenance. Substituting the (S)-enantiomer (CAS 790667-49-1) with its (R)-counterpart (CAS 790667-43-5) or racemic mixture (CAS 190906-92-4) results in a different stereochemical outcome, potentially leading to inactive or toxic downstream products . Similarly, replacing the tert-butyl carbamate (Boc) protecting group with a benzyl carbamate (Cbz) analog (e.g., CAS 921599-74-8) alters the orthogonal protection/deprotection scheme, impacting overall synthetic efficiency and yield [1]. Finally, the compound's validated use in multi-kilogram-scale processes provides a level of process reliability that a generic alternative may lack. The following evidence quantifies these critical differentiations.

Stereochemical mismatch

(R)-enantiomer or racemate may produce opposite or undefined stereochemical outcomes, altering the synthetic route and final product profile.

Protecting group divergence

Cbz analog requires hydrogenolysis, removing orthogonality to acid-labile groups and potentially limiting synthetic strategy options.

Scale-up reliability context

Kilogram-scale synthesis reported for (S)-Boc compound; gram-scale availability of the Cbz analog may constrain process development activities.

(S)-Boc-2-methyl-4-piperidinone: Quantified Evidence


Optical Rotation Confirms Enantiopurity

The (S)-enantiomer exhibits a specific optical rotation of +17.3° (c=1, CHCl3, 20°C, 589 nm) . This positive, non-zero value directly contrasts with the racemic mixture (CAS 190906-92-4), which has an expected optical rotation of 0° due to the equal mixture of enantiomers [1]. This measurement provides a definitive, quantitative confirmation of enantiopurity essential for asymmetric synthesis. The (R)-enantiomer (CAS 790667-43-5) would exhibit an optical rotation of approximately -17.3° under identical conditions [2].

Optical Rotation
Head-to-head
Target (S): +17.3° Racemate:
Confirms enantiopurity for asymmetric synthesis workflows
c=1, CHCl3, 20°C, 589 nm
Chiral resolution Enantiomeric purity Optical rotation

BACE Inhibitor SAR Validation

The compound's benzyl carbamate analog (benzyl (S)-2-methyl-4-oxopiperidine-1-carboxylate) was used as the chiral starting material for a diastereoselective Overman rearrangement and subsequent metathesis to yield novel spiropiperidine templates for β-secretase (BACE) inhibitor SAR studies [1]. This peer-reviewed publication demonstrates the utility of the (S)-2-methyl-4-oxopiperidine core in a complex, stereocontrolled synthetic sequence. In contrast, there are no similar high-impact publications validating the use of the racemic or (R)-enantiomer in analogous stereoselective transformations [2].

Synthetic Utility
Reported
Core scaffold: 22+ novel spiropiperidine BACE inhibitors (R)/racemate: No comparable publications
Supports stereoselective synthesis workflow fit
J. Org. Chem. 2017, 82, 23, 12246-12256
BACE inhibitors Medicinal chemistry Chiral pool synthesis

Scalable Kilogram-Scale Synthesis

This (S)-enantiomer is commercially available with documented kilogram-scale synthesis experience, as indicated by major reagent suppliers . This contrasts with the benzyl carbamate analog (CAS 921599-74-8), which is typically offered only at gram-scale with longer lead times (e.g., 8-12 weeks for 500 mg) . The availability of multi-kilogram quantities of the target compound reduces supply chain risk and facilitates pilot-scale and early-stage manufacturing campaigns.

Supply Scale
Data to verify
Target: Kilogram-scale availability Cbz analog: Gram-scale (500 mg, 8-12 weeks)
May reduce supply chain risk for process development
Supplier data; confirm current lead times
Scale-up synthesis Process chemistry Commercial availability

Boc vs Cbz Orthogonal Deprotection

The tert-butyl carbamate (Boc) group on this compound is rapidly cleaved under acidic conditions (e.g., TFA, HCl) while remaining stable to hydrogenolysis [1]. In contrast, the benzyl carbamate (Cbz) analog (CAS 921599-74-8) requires hydrogenolysis (H2, Pd/C) for deprotection [2]. This orthogonality is quantitatively significant: Boc deprotection in TFA/DCM (1:1) typically proceeds with >99% conversion within 1-2 hours at room temperature, whereas Cbz hydrogenolysis often requires 12-24 hours under H2 atmosphere [3]. For multi-step syntheses involving functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups), the Boc-protected intermediate is essential.

Deprotection Rate
Class-level
Boc: ~1-2 h (TFA/DCM) Cbz: ~12-24 h (H2/Pd-C)
Orthogonal deprotection selection context
Laboratory scale; reported protecting group chemistry
Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Improved LogP and Solubility for Purification

The target compound exhibits a predicted LogP of 0.88 and a calculated aqueous solubility of 3.8 g/L at 25°C . The benzyl carbamate analog (CAS 921599-74-8) has a higher predicted LogP (~2.0-2.5) and significantly lower aqueous solubility due to the additional hydrophobic benzyl group (MW 247 vs. 213) . The lower LogP of the target compound facilitates purification by normal-phase chromatography and improves handling during aqueous workup procedures, offering a practical advantage in laboratory-scale synthesis.

LogP & Solubility
Data to verify
LogP 0.88 · Solubility 3.8 g/L
Supports purification and handling review
Predicted values; Cbz analog LogP ~2.0-2.5
Chromatographic purification Solubility LogP

Pharmaceutical Patent Provenance

This specific (S)-enantiomer is explicitly cited as a key intermediate in patent applications from Eli Lilly (WO2004/094380), Pfizer (US2013/150376), Schering Corporation (US2005/04121), and Novartis (US2012/252778) . This high density of citations from major pharmaceutical companies (4+ distinct assignees) is a quantitative indicator of the compound's established utility in drug discovery programs targeting diverse therapeutic areas (e.g., BACE, kinases, MCH, renin) [1]. The racemic mixture (CAS 190906-92-4) has significantly fewer specific patent citations as a key intermediate.

Patent Citations
Reported
4+ major pharmaceutical assignees
Reported use in industry drug discovery programs
Eli Lilly, Pfizer, Schering, Novartis patents
Pharmaceutical intermediates Patent analysis Drug discovery

(S)-Boc-2-methyl-4-piperidinone: Application Scenarios


Spiropiperidine BACE Inhibitor Synthesis

The defined (S)-stereochemistry at the 2-position of this building block is essential for constructing the quaternary stereocenter in spiropiperidine BACE inhibitors, as demonstrated by Martinez-Alsina et al. (2017) [1]. Procurement of the (S)-enantiomer ensures the correct stereochemical outcome of the Overman rearrangement, which would be compromised if the (R)-enantiomer or racemate were used. This scenario directly leverages the compound's chiral purity (+17.3° optical rotation) and its documented utility in medicinal chemistry.

Kilogram-Scale Process Development

For projects transitioning from discovery to preclinical development, the documented kilogram-scale availability of this compound mitigates supply chain risk. The ability to source multi-kilogram quantities of a validated intermediate, rather than a less-scalable analog like the Cbz-protected version (typically available only at gram-scale), enables seamless process chemistry development and pilot plant campaigns without delays for custom synthesis.

Solid-Phase Synthesis with Orthogonal Deprotection

The acid-labile Boc protecting group on this compound is fully orthogonal to hydrogenolytic Cbz deprotection [2]. In solid-phase peptide synthesis (SPPS) or complex molecule assembly where multiple amine functionalities require sequential unmasking, this orthogonality allows for selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting other protecting groups or sensitive functional groups (e.g., alkenes, alkynes) that would be damaged by hydrogenation. This capability is critical for efficient, high-yielding multi-step syntheses.

CNS-Targeted Drug Discovery

Multiple sources indicate that (2S)-2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is utilized in the creation of pharmaceuticals aimed at modulating the central nervous system (CNS) [3]. Its favorable predicted physicochemical properties—low LogP (0.88) and moderate aqueous solubility (3.8 g/L)—are generally desirable for CNS drug candidates, which often require a balance of lipophilicity for blood-brain barrier penetration and solubility for formulation. Procurement of this intermediate provides a direct entry point into a privileged chemotype for CNS drug discovery programs.

Application
Selection Property
Validation Focus
Spiropiperidine BACE Inhibitor Synthesis
Enantiomeric purity and stereochemical control
Overman rearrangement stereochemical outcome
Kilogram-Scale Process Development
Commercial supply reliability
Supply chain continuity for scale-up campaigns
Solid-Phase Synthesis with Orthogonal Deprotection
Boc protecting group orthogonality
Selective deprotection compatibility under acidic conditions
CNS Modulator Research Programs
Predicted physicochemical property profile
CNS research compound suitability and solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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